molecular formula C19H15ClN2O4 B7683535 Methyl 2-[[3-(3-chlorophenyl)-1,2-oxazole-5-carbonyl]-methylamino]benzoate

Methyl 2-[[3-(3-chlorophenyl)-1,2-oxazole-5-carbonyl]-methylamino]benzoate

Cat. No. B7683535
M. Wt: 370.8 g/mol
InChI Key: CSHHQYNZTYXBAD-UHFFFAOYSA-N
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Description

Methyl 2-[[3-(3-chlorophenyl)-1,2-oxazole-5-carbonyl]-methylamino]benzoate, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) that is used in the treatment of depression and anxiety disorders. It was first developed in the 1980s and has since been extensively studied for its therapeutic potential.

Mechanism of Action

Methyl 2-[[3-(3-chlorophenyl)-1,2-oxazole-5-carbonyl]-methylamino]benzoate works by inhibiting the activity of MAO-A, an enzyme that breaks down serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, this compound increases the levels of these neurotransmitters in the brain, which can improve mood and reduce anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which can improve mood and reduce anxiety. In addition, it has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

Methyl 2-[[3-(3-chlorophenyl)-1,2-oxazole-5-carbonyl]-methylamino]benzoate has a number of advantages and limitations for use in lab experiments. One advantage is that it is a reversible inhibitor of MAO-A, which means that its effects are not permanent and can be easily reversed. This makes it a useful tool for studying the role of MAO-A in various physiological processes. However, one limitation is that it has a relatively low potency compared to other MAO inhibitors, which can make it less effective in certain experiments.

Future Directions

There are a number of future directions for research on Methyl 2-[[3-(3-chlorophenyl)-1,2-oxazole-5-carbonyl]-methylamino]benzoate. One area of interest is its potential for use in the treatment of other psychiatric disorders, such as bipolar disorder and obsessive-compulsive disorder. Another area of interest is its potential for use in combination with other drugs, such as selective serotonin reuptake inhibitors (SSRIs), to improve their efficacy. Finally, there is also interest in developing more potent and selective MAO inhibitors based on the structure of this compound.

Synthesis Methods

The synthesis of Methyl 2-[[3-(3-chlorophenyl)-1,2-oxazole-5-carbonyl]-methylamino]benzoate involves the reaction of 3-(3-chlorophenyl)-1,2-oxazole-5-carboxylic acid with methylamine followed by the reaction of the resulting product with 2-aminobenzoic acid methyl ester. The final product is obtained after purification and isolation.

Scientific Research Applications

Methyl 2-[[3-(3-chlorophenyl)-1,2-oxazole-5-carbonyl]-methylamino]benzoate has been extensively studied for its therapeutic potential in the treatment of depression and anxiety disorders. It has been shown to be effective in treating both major depressive disorder and social anxiety disorder. In addition, it has also been studied for its potential in the treatment of other psychiatric disorders, such as bipolar disorder and obsessive-compulsive disorder.

properties

IUPAC Name

methyl 2-[[3-(3-chlorophenyl)-1,2-oxazole-5-carbonyl]-methylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4/c1-22(16-9-4-3-8-14(16)19(24)25-2)18(23)17-11-15(21-26-17)12-6-5-7-13(20)10-12/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHHQYNZTYXBAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)OC)C(=O)C2=CC(=NO2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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